molecular formula C23H30N2O5 B5450880 (Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

Cat. No.: B5450880
M. Wt: 414.5 g/mol
InChI Key: MHGNWBCPHGEFJU-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol typically involves multiple steps:

    Preparation of (Z)-but-2-enedioic acid: This can be synthesized through the isomerization of maleic acid under specific conditions.

    Synthesis of 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol: This involves the reaction of 3,3-dimethylacrylic acid with butylamine, followed by cyclization to form the acridine structure.

    Coupling Reaction: The final step involves coupling (Z)-but-2-enedioic acid with 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This could include the use of catalysts, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds in the (Z)-but-2-enedioic acid moiety, converting them to single bonds.

    Substitution: The compound can participate in substitution reactions, especially at the amino group, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with single bonds replacing double bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original amino group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be incorporated into pharmaceutical formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the acridine moiety can intercalate into DNA, affecting gene expression and cellular functions. The compound may also interact with cell membrane receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-but-2-enedioic acid: Shares the (Z)-but-2-enedioic acid moiety but lacks the acridine structure.

    9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol: Contains the acridine structure but lacks the (Z)-but-2-enedioic acid moiety.

Uniqueness

The combination of (Z)-but-2-enedioic acid and 9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol in a single molecule provides unique properties that are not present in the individual components. This includes enhanced reactivity, potential for diverse chemical modifications, and a broader range of applications in scientific research and industry.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;9-(butylamino)-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O.C4H4O4/c1-4-5-10-20-18-13-8-6-7-9-14(13)21-15-11-19(2,3)12-16(22)17(15)18;5-3(6)1-2-4(7)8/h6-9,16,22H,4-5,10-12H2,1-3H3,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGNWBCPHGEFJU-BTJKTKAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(CC(CC2=NC3=CC=CC=C31)(C)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1=C2C(CC(CC2=NC3=CC=CC=C31)(C)C)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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